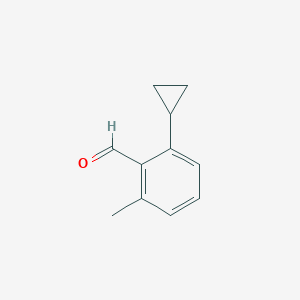
1-Acetyl-Melatonin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-Melatonin typically involves the acetylation of serotonin. The process begins with the conversion of serotonin to N-acetylserotonin through the action of the enzyme aralkylamine N-acetyltransferase. This intermediate is then methylated by acetylserotonin O-methyltransferase to produce melatonin .
Industrial Production Methods
Industrial production of melatonin often involves chemical synthesis starting from tryptophan, which is converted to serotonin and then to melatonin through the aforementioned enzymatic reactions. The process is optimized for large-scale production to meet the demand for melatonin supplements and pharmaceuticals .
Análisis De Reacciones Químicas
Types of Reactions
1-Acetyl-Melatonin undergoes various chemical reactions, including:
Oxidation: Melatonin can be oxidized to form N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) and other metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Melatonin can undergo substitution reactions, particularly at the indole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and reactive oxygen species.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: AFMK and other oxidative metabolites.
Substitution: Various substituted indole derivatives.
Aplicaciones Científicas De Investigación
1-Acetyl-Melatonin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying indole chemistry and its derivatives.
Biology: Investigated for its role in regulating circadian rhythms and its antioxidant properties.
Medicine: Widely used in the treatment of sleep disorders, including insomnia and circadian rhythm sleep disorders.
Industry: Used in the production of dietary supplements and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-Melatonin involves its interaction with melatonin receptors (MT1 and MT2) in the brain. These receptors are G-protein-coupled receptors that, when activated, inhibit adenylate cyclase activity, leading to a decrease in cyclic AMP levels. This results in the modulation of various physiological processes, including sleep-wake cycles, mood regulation, and immune responses .
Comparación Con Compuestos Similares
Similar Compounds
N-acetylserotonin: An intermediate in the synthesis of melatonin, shares similar biological functions but lacks the full spectrum of melatonin’s effects.
Serotonin: A precursor to melatonin, primarily involved in mood regulation and other neurotransmitter functions.
5-methoxytryptamine: A related compound with similar structural features but different biological activities.
Uniqueness
1-Acetyl-Melatonin is unique due to its dual role as a hormone and an antioxidant. Its ability to regulate circadian rhythms and its wide range of biological effects make it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C15H18N2O3 |
|---|---|
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
N-[2-(1-acetyl-5-methoxyindol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C15H18N2O3/c1-10(18)16-7-6-12-9-17(11(2)19)15-5-4-13(20-3)8-14(12)15/h4-5,8-9H,6-7H2,1-3H3,(H,16,18) |
Clave InChI |
FKVNLRYFXSFTOH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)C(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 2-(5-fluorobenzo[b]thiophen-2-yl)ethylcarbamate](/img/structure/B8272097.png)






![2-Oxazolidinone, 3-[(2S,3R)-3-hydroxy-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzo[b]thien-7-yl]-1-oxopropyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B8272142.png)
